![molecular formula C11H10Cl2N2O3 B1337606 2,4-Dichloro-5,6,7-trimethoxyquinazoline CAS No. 61948-64-9](/img/structure/B1337606.png)
2,4-Dichloro-5,6,7-trimethoxyquinazoline
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Overview
Description
2,4-Dichloro-5,6,7-trimethoxyquinazoline is a chemical compound with the molecular formula C11H10Cl2N2O3 . It is used as a reactant in the preparation of potential bioactive compounds .
Synthesis Analysis
The synthesis of 2,4-Dichloro-5,6,7-trimethoxyquinazoline involves several steps. It may be used as a reactant in the preparation of potential bioactive compounds such as 2-chloro-4,6,7-trimethoxyquinazoline and 2-chloro-6,7-dimethoxy-4 (3 H)-quinazolinone .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5,6,7-trimethoxyquinazoline consists of 29 bonds, including 19 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 3 aromatic ethers, and 1 Pyrimidine .Physical And Chemical Properties Analysis
2,4-Dichloro-5,6,7-trimethoxyquinazoline is a pale yellow to beige crystalline powder . Its molecular weight is 289.12 . The InChI code for this compound is 1S/C11H10Cl2N2O3/c1-16-6-4-5-7 (9 (18-3)8 (6)17-2)10 (12)15-11 (13)14-5/h4H,1-3H3 .Scientific Research Applications
Nanotechnology
The compound’s potential for forming stable nanostructures makes it a subject of interest in nanotechnology. It could be used to create nanoscale materials with specific electronic or photonic properties, which are valuable in the development of sensors, catalysts, and other nanodevices.
Each of these applications leverages the unique chemical structure of 2,4-Dichloro-5,6,7-trimethoxyquinazoline, demonstrating its versatility and importance across various fields of scientific research .
Safety And Hazards
properties
IUPAC Name |
2,4-dichloro-5,6,7-trimethoxyquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O3/c1-16-6-4-5-7(9(18-3)8(6)17-2)10(12)15-11(13)14-5/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCKRAIOYZMRSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)N=C(N=C2Cl)Cl)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60488305 |
Source
|
Record name | 2,4-Dichloro-5,6,7-trimethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60488305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5,6,7-trimethoxyquinazoline | |
CAS RN |
61948-64-9 |
Source
|
Record name | 2,4-Dichloro-5,6,7-trimethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60488305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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